单硬脂酸甘油酯

描述

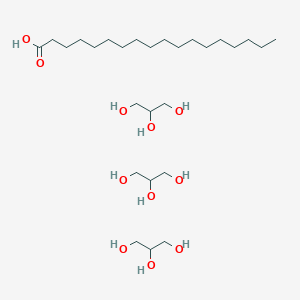

Triglycerol monostearate, also known as polyglyceryl-3 stearate, is a fatty acid derivative and a useful building block . It consists of three molecules of glycerol linked to one molecule of stearic acid by an ester bond .

Synthesis Analysis

Triglycerol monostearate is mainly obtained by the esterification reaction of stearic acid and glycerol . The preparation method includes heating stearic acid and glycerol under appropriate reaction conditions, and adding an acidic catalyst to react to form an esterification product . Another method involves using recovered ditriester as a raw material .Molecular Structure Analysis

The molecular formula of Triglycerol monostearate is C27H54O8 . It consists of three molecules of glycerol linked to one molecule of stearic acid by an ester bond . The structure data file (SDF/MOL File) of Triglycerol monostearate is available for download .Chemical Reactions Analysis

The preparation of Triglycerol monostearate involves an esterification reaction of stearic acid and glycerol . The chemical equilibrium for the preparation of glycerol monostearate (GMS) from glycerol carbonate (GC) and stearic acid (SA) was investigated .Physical And Chemical Properties Analysis

Triglycerol monostearate is a white to light yellow solid . It is soluble in alcohols and organic solvents, but insoluble in water . It has certain grease characteristics, good lubricity, and moisture retention .科学研究应用

1. 乳制品和食品工业应用

单硬脂酸三甘油酯 (TGMS) 已被证明能显著提高复合乳制奶油的稳定性和打发性能。当添加到含有 36% 无水乳脂的奶油中时,TGMS 增强了粘度,缩小了液滴尺寸分布,并减小了平均液滴尺寸,从而提高了乳化稳定性和质地。这种稳定作用归因于界面处蛋白质的置换,表明其作为乳制品中有效稳定剂的潜力 (Li et al., 2020).

2. 乳液和包封技术

TGMS 在乳液和包封技术中发挥着至关重要的作用。它用于形成各种乳液,有助于稳定和控制液滴大小和分布等特性。这一特性对于创建稳定的食品乳液至关重要,正如在食品乳液中聚甘油酯的缔合结构中所见,其中 TGMS 表现出六方液晶活性 (Hemker, 1981)。此外,它在包封过程中的应用,尤其是在药物递送系统中,正引起人们的兴趣。例如,单硬脂酸甘油酯 (GMS) 是一种类似的化合物,在药物包封和递送方面显示出前景,突出了 TGMS 在类似应用中的潜力 (García-González et al., 2010).

3. 分析和色谱应用

TGMS 已使用高效液相色谱对其一元、二元和三元甘油酯的复杂混合物进行了分析。这种分析对于了解其组成和性质至关重要,尤其是在将其用作热塑性聚合物的抗静电剂的商业应用中 (Marcato & Cecchin, 1996).

4. 生物降解性和环境影响

研究表明,像 TGMS 这样的甘油三酯可以在土壤中进行生物降解,表明它们在废物管理和环境应用中的潜在用途。这种生物降解性对于减少食品工业脂肪废物的环境影响至关重要 (Hita et al., 1996).

5. 医学和制药研究

在医学研究中,甘油三酯因其在植入式药物递送系统中的生物相容性和侵蚀行为而受到研究。例如,一项针对甘油三棕榈酸酯(一种类似于 TGMS 的甘油三酯)的研究表明,当用于植入基质时具有良好的生物相容性和降解性,表明 TGMS 在类似生物医学设备中具有潜在应用 (Guse et al., 2006).

作用机制

Target of Action

Octadecanoic acid–propane-1,2,3-triol (1/3), also known as Triglycerol monostearate or octadecanoic acid;propane-1,2,3-triol, is a type of solid lipid . Solid lipids have significant roles in various fields, like pharmaceuticals, cosmetics, food, and more . They are used in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

Mode of Action

The compound interacts with its targets to modify the release rate, solubilize, stabilize, and enhance the permeation of drugs . This interaction results in improved biopharmaceutical performance of drugs .

Biochemical Pathways

The compound is involved in the formation of chylomicron mimics nanovesicles, which are used in the treatment of prophylaxis or respiratory infections . It is also involved in the synthesis of amines .

Pharmacokinetics

Solid lipids like this compound are known to improve the bioavailability of drugs by modifying their release rate, solubilizing them, stabilizing them, and enhancing their permeation .

Result of Action

The result of the compound’s action is the improved biopharmaceutical performance of drugs . This is achieved through the modification of the drug’s release rate, solubilization, stabilization, and enhancement of permeation .

Action Environment

The action of the compound can be influenced by environmental factors. For example, the compound is a type of solid lipid that remains solid at ambient temperature . This property can influence its action, efficacy, and stability.

未来方向

Recent studies have used Triglycerol monostearate in the development of inflammation-responsive hydrogels for the treatment of rheumatoid arthritis . These studies suggest that such hydrogels are a promising drug delivery system for on-demand drug release, which may contribute to the promotion of rheumatoid arthritis therapy in clinics .

生化分析

Biochemical Properties

Octadecanoic acid–propane-1,2,3-triol (1/3) plays a crucial role in various metabolic pathways such as cellular respiration and photosynthesis . In vivo, it is converted into products such as DHA, glyceraldehyde, and glyceric acid . These oxidized products of Octadecanoic acid–propane-1,2,3-triol (1/3) sustain metabolic pathways .

Cellular Effects

The cellular effects of Octadecanoic acid–propane-1,2,3-triol (1/3) are significant. It is an essential component of pharmaceutical dosage forms . It has its importance in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

Molecular Mechanism

The molecular mechanism of Octadecanoic acid–propane-1,2,3-triol (1/3) involves its interaction with various biomolecules. It forms an ester by eliminating a water molecule in a condensation reaction between an alcohol and a carboxylic acid .

Temporal Effects in Laboratory Settings

It is known that it remains solid at ambient temperature , suggesting its stability over time.

Metabolic Pathways

Octadecanoic acid–propane-1,2,3-triol (1/3) is involved in various metabolic pathways. It is converted into products such as DHA, glyceraldehyde, and glyceric acid . These oxidized products of Octadecanoic acid–propane-1,2,3-triol (1/3) sustain metabolic pathways .

属性

IUPAC Name |

octadecanoic acid;propane-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.3C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);3*3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORDLAVTARQWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H60O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949643 | |

| Record name | Octadecanoic acid--propane-1,2,3-triol (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26855-43-6 | |

| Record name | Octadecanoic acid--propane-1,2,3-triol (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

A: While TGMS has various applications, the research papers primarily focus on its use as a biomaterial in drug delivery systems. Its ability to form hydrogels makes it suitable for encapsulating and controllably releasing drugs, particularly for targeted therapies. [, , , , , , , ]

A: Studies show that TGMS-based hydrogels can be designed to be enzyme-responsive. For instance, they can incorporate linkers cleavable by Matrix Metalloproteinases (MMPs), enzymes often overexpressed in inflammatory diseases like Rheumatoid Arthritis. This allows for on-demand drug release at the targeted site, enhancing efficacy and potentially reducing side effects. [, , , , ]

A: Research demonstrates the potential of TGMS-based nanoparticles and hydrogels for targeted delivery of anti-inflammatory drugs like Dexamethasone to arthritic joints. The enzyme-responsive nature of these systems, triggered by the high MMP levels in inflamed joints, allows for localized drug release, improving therapeutic efficacy while minimizing systemic exposure. [, , , ]

A: TGMS shows promise in treating other conditions requiring localized drug delivery. For example, researchers are investigating its use in promoting the survival of transplanted adult spinal cord tissue by enabling controlled release of immunosuppressants like Tacrolimus, minimizing systemic side effects. [, ]

A: Yes, studies demonstrate the feasibility of monitoring TGMS-based drug delivery using near-infrared (NIR) dyes. By co-encapsulating an NIR dye with the drug, researchers can track the hydrogel deposit and correlate the dye release with the drug release in vivo, providing a non-invasive way to monitor treatment progress. []

A: Although specific spectroscopic data isn't provided in the papers, TGMS, a glycerol monoesterified with stearic acid, possesses both hydrophilic (glycerol) and hydrophobic (stearic acid) regions. This amphiphilic nature enables self-assembly into various structures like micelles and hydrogels, crucial for encapsulating and releasing drugs. [, , , ]

A: Research indicates that TGMS can be combined with other materials to optimize drug delivery systems. For example, combining TGMS with Polyethylene Glycol (PEG) enhances the biocompatibility and circulation time of the resulting nanoparticles, improving their ability to evade the immune system and reach the target site. [, ]

A: One study explores the use of TGMS in a slow-release selenium fertilizer. Although the specific mechanism isn't detailed, incorporating TGMS likely helps control the release of selenium, improving its uptake by plants and potentially minimizing environmental leaching. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2843384.png)

![3-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2843386.png)

![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2843395.png)

![1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2843396.png)

![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2843400.png)

![4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2843402.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2843406.png)